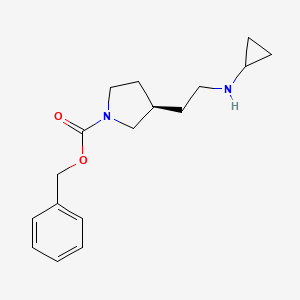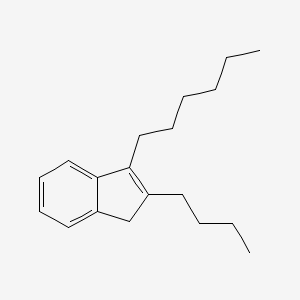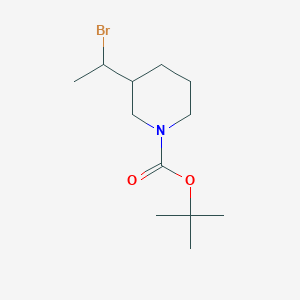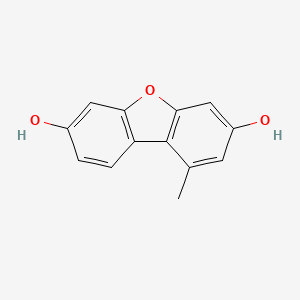
1-Methyl-3,7-dibenzofurandiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3,7-dibenzofurandiol is an organic compound with the molecular formula C13H10O3. It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring.
Méthodes De Préparation
The synthesis of 1-Methyl-3,7-dibenzofurandiol typically involves several steps. One common method includes the reaction of 1-methylbenzofuran with hydroxylating agents under controlled conditions to introduce hydroxyl groups at the 3 and 7 positions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors, advanced purification techniques, and automated systems to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
1-Methyl-3,7-dibenzofurandiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of 1-methylbenzofuran.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Methyl-3,7-dibenzofurandiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Methyl-3,7-dibenzofurandiol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Methyl-3,7-dibenzofurandiol can be compared with other benzofuran derivatives, such as:
2-Methylbenzofuran: Similar in structure but lacks the hydroxyl groups, resulting in different chemical properties.
3,7-Dihydroxybenzofuran: Lacks the methyl group, which affects its reactivity and applications.
Benzofuran: The parent compound without any substituents, used as a reference for studying the effects of various functional groups
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
106593-49-1 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
1-methyldibenzofuran-3,7-diol |
InChI |
InChI=1S/C13H10O3/c1-7-4-9(15)6-12-13(7)10-3-2-8(14)5-11(10)16-12/h2-6,14-15H,1H3 |
Clé InChI |
HJTPLQZIYCXMSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C3=C(O2)C=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H,3H-Pyrano[3,4-B]pyrrolizine](/img/structure/B13956603.png)


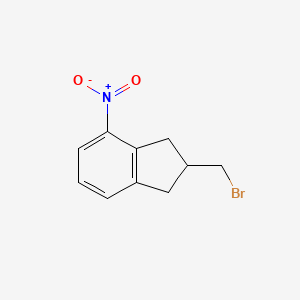

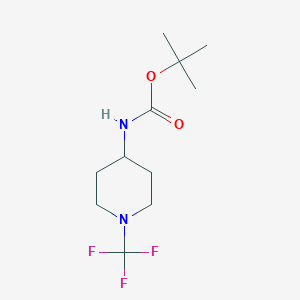

![(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine](/img/structure/B13956644.png)
![4-[(2-chlorophenyl)Methylene]piperidine](/img/structure/B13956658.png)
